Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-
Overview
Description
Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- is a complex organic compound with the molecular formula C19H17N3O3S It is known for its unique structure, which includes a benzenesulfonamide group and a phenylureido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- typically involves the reaction of benzenesulfonyl chloride with aniline to form benzenesulfonamide. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonamide group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl and sulfonamide groups.
Reduction: Reduced forms of the phenylureido moiety.
Substitution: Substituted benzenesulfonamide derivatives.
Scientific Research Applications
Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase enzymes.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting cellular processes that rely on carbonic anhydrase . This inhibition can lead to altered pH regulation in cells, which is particularly relevant in cancer cells that exhibit high levels of carbonic anhydrase .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog without the phenylureido group.
N-Phenyl-Benzenesulfonamide: Lacks the additional phenylamino carbonyl group.
N-(2-(3-Phenylureido)phenyl)benzenesulfonamide: A closely related compound with similar structural features.
Uniqueness
Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- is unique due to its combined benzenesulfonamide and phenylureido functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
Biological Activity
Overview
Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- (CAS No. 215917-77-4) is a complex organic compound characterized by its unique structure, which includes a benzenesulfonamide group and a phenylureido moiety. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry.
- Molecular Formula : C₁₉H₁₇N₃O₃S
- Molecular Weight : 357.42 g/mol
- Structure : The compound features a sulfonamide group attached to a phenyl ring, further substituted with an amide functional group.
Enzyme Inhibition
Benzenesulfonamide derivatives are primarily recognized for their role as enzyme inhibitors, particularly targeting carbonic anhydrase enzymes. These enzymes are crucial for various physiological processes, including acid-base balance and fluid secretion. The mechanism of action involves binding to the active site of the enzyme, inhibiting its activity and affecting cellular processes dependent on carbonic anhydrase.
Anticancer Properties
Research indicates that benzenesulfonamide derivatives demonstrate potential anticancer activity. For instance, studies have shown that certain derivatives can inhibit the growth of specific cancer cell lines. A notable study highlighted the synthesis of phenylalanine derivatives with benzenesulfonamide terminal moieties as HIV-1 capsid assembly inhibitors, showcasing their antiviral potential alongside anticancer properties .
Antimicrobial Activity
The antimicrobial effects of benzenesulfonamide compounds have also been documented. These compounds exhibit inhibitory effects against various bacterial strains, making them candidates for further development as antimicrobial agents.
Case Studies and Research Findings
-
Cardiovascular Effects :
- A study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives significantly decreased perfusion pressure and coronary resistance compared to controls, suggesting potential cardiovascular applications .
- Docking Studies :
- Antiviral Activity :
Comparative Analysis
To better understand the uniqueness of benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl] within its class, a comparison with similar compounds is essential:
Compound Name | Structure | Unique Aspects |
---|---|---|
Sulfanilamide | C₆H₈N₂O₂S | First sulfonamide antibiotic; widely studied for antibacterial properties. |
Indisulam (E7070) | C₁₃H₁₃N₃O₄S | Anticancer agent that inhibits carbonic anhydrase; shows promise in combination therapies. |
SLC-0111 | C₁₃H₁₅N₃O₄S | Selective inhibitor of carbonic anhydrase IX; currently under investigation for cancer treatment. |
Properties
IUPAC Name |
1-[2-(benzenesulfonamido)phenyl]-3-phenylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-19(20-15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)22-26(24,25)16-11-5-2-6-12-16/h1-14,22H,(H2,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLZECVIKIGPIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020194 | |
Record name | Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215917-77-4 | |
Record name | N-[2-[[(Phenylamino)carbonyl]amino]phenyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215917-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, N-(2-(((phenylamino)carbonyl)amino)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215917774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-{2-[(phenylcarbamoyl)amino]phenyl}benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.233.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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